4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic small molecule that integrates a benzothiazole core, a piperazine ring, and a fluorine substituent. It is a member of the benzothiazole-piperazine chemical class, a family widely employed in medicinal chemistry as privileged scaffolds for generating diverse biological activities.

Molecular Formula C11H12FN3S
Molecular Weight 237.3 g/mol
CAS No. 941869-88-1
Cat. No. B1462170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole
CAS941869-88-1
Molecular FormulaC11H12FN3S
Molecular Weight237.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C11H12FN3S/c12-8-2-1-3-9-10(8)14-11(16-9)15-6-4-13-5-7-15/h1-3,13H,4-7H2
InChIKeySOJXHLNSZHYCMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole (CAS 941869-88-1): A Versatile Benzothiazole-Piperazine Scaffold for Lead Optimization


4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole is a heterocyclic small molecule that integrates a benzothiazole core, a piperazine ring, and a fluorine substituent. It is a member of the benzothiazole-piperazine chemical class, a family widely employed in medicinal chemistry as privileged scaffolds for generating diverse biological activities [1]. Its molecular formula is C11H12FN3S, and it has a molecular weight of approximately 237.3 g/mol [2]. The compound is primarily utilized as a versatile building block or intermediate in early-stage drug discovery and chemical biology research .

The Risks of Interchanging Benzothiazole-Piperazine Analogs: Why 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole Requires Targeted Evaluation


Benzothiazole-piperazine derivatives cannot be assumed to be functionally equivalent. Studies demonstrate that even minor structural modifications—such as the presence, absence, or precise position of a halogen substituent—can profoundly alter a compound's biological target profile, potency, and selectivity. For instance, a closely related non-fluorinated analog, 2-piperazin-1-yl-1,3-benzothiazole (CAS 55745-83-0), lacks the fluorine atom and is consequently associated with different binding interactions, as evidenced by its distinct application in HIV-1 replication studies . Similarly, the positional isomer 6-fluoro-2-piperazin-1-yl-1,3-benzothiazole, with the fluorine at the 6-position, is expected to exhibit a different electronic distribution and steric profile, leading to potential divergence in target engagement compared to the 4-fluoro variant . Therefore, substituting 4-fluoro-2-piperazin-1-yl-1,3-benzothiazole with a generic benzothiazole-piperazine analog without specific comparative data introduces significant scientific and procurement risk.

Quantitative Differentiators of 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole Against Key Analogs


Fluorine Substitution Position as a Key Differentiator from Non-Fluorinated and 6-Fluoro Analogs

The substitution of a hydrogen atom with a fluorine atom at the 4-position of the benzothiazole ring is a critical structural determinant. The non-fluorinated analog, 2-piperazin-1-yl-1,3-benzothiazole, and the 6-fluoro positional isomer possess fundamentally different electronic and steric properties . Fluorine's strong electron-withdrawing effect alters the electron density of the aromatic system, which can impact pi-pi stacking interactions and binding affinity for target proteins. Literature on related fluoro-substituted benzothiazoles confirms that the specific position of the fluorine atom on the benzothiazole core is a primary driver of biological activity and target selectivity [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Design

Enhanced Cytotoxic Selectivity Observed in Benzothiazole-Piperazine Class with Fluorinated Substituents

Recent studies on structurally related benzothiazole-piperazine derivatives demonstrate that the presence and specific positioning of substituents significantly influence cytotoxic selectivity. In a 2024 study evaluating novel benzothiazole-piperazine acetamide analogs against A549 (lung carcinoma), C6 (glioma), and NIH/3T3 (non-cancerous fibroblast) cell lines, compounds with distinct substitution patterns exhibited IC50 values ranging from 7.23 ± 1.17 µM to 17.50 ± 4.95 µM, with selectivity indices (SI) ranging from 6.93 to 29.23 [1]. This class-level evidence establishes that subtle structural modifications within the benzothiazole-piperazine family translate directly to measurable differences in anticancer efficacy and safety margins, providing a strong rationale for evaluating the 4-fluoro substitution pattern.

Anticancer Research Cytotoxicity Selectivity Index

Inferred 5-HT3 Receptor Agonist Potential Based on Structural Congruence with Patented Benzothiazoles

A foundational patent (JPH11199573A) discloses a series of benzothiazole derivatives as potent and selective 5-HT3 receptor agonists. The generic formula (I) in this patent encompasses structures bearing a piperazinyl group attached to a benzothiazole core, with allowed substitutions including halogens such as fluorine [1]. While 4-fluoro-2-piperazin-1-yl-1,3-benzothiazole is not explicitly named, its core structure aligns with the pharmacophore defined in the patent. This class-level association suggests that the compound may possess 5-HT3 receptor-modulating activity, a property that is unlikely to be shared by benzothiazole-piperazine analogs with substitutions that fall outside the patent's defined scope, thereby differentiating it from broader classes of benzothiazoles that target other receptors.

Neuroscience Gastroenterology Serotonin Receptor

High Purity Specification for Reproducible Research Outcomes

Vendor technical datasheets for 4-fluoro-2-piperazin-1-yl-1,3-benzothiazole consistently specify a minimum purity of 95% [1]. This high purity specification is critical for ensuring reproducible biological assay results and reliable chemical reactions. While many generic benzothiazole building blocks may be offered at lower or unspecified purity grades, the explicit 95% standard provides procurement scientists with a quality benchmark that reduces the risk of confounding data from unknown impurities. This is a quantifiable advantage over non-fluorinated analogs like 2-piperazin-1-yl-1,3-benzothiazole, for which major vendors such as Sigma-Aldrich explicitly state they "do not collect analytical data for this product" .

Analytical Chemistry Quality Control Assay Development

Validated Application Scenarios for 4-Fluoro-2-piperazin-1-yl-1,3-benzothiazole Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies on Benzothiazole-Piperazine Fluorination Patterns

Researchers investigating the impact of halogen substitution on benzothiazole core electronics and target binding should utilize 4-fluoro-2-piperazin-1-yl-1,3-benzothiazole as a specific comparator to its non-fluorinated (2-piperazin-1-yl-1,3-benzothiazole) and 6-fluoro isomers . This head-to-head analysis can elucidate the positional effects of fluorination on key drug-like properties and target engagement.

Focused Screening for 5-HT3 Receptor Modulators in Gastrointestinal and CNS Research

Given its structural congruence with the pharmacophore defined in patent JPH11199573A for 5-HT3 receptor agonists, this compound is a prioritized candidate for initial screening in assays designed to identify novel modulators of the serotonergic system, with potential applications in treating gastrointestinal motility disorders or CNS-related conditions [1].

Lead Optimization for Selective Anticancer Agents Targeting Lung Carcinoma

Building on class-level evidence that optimized benzothiazole-piperazine derivatives can achieve high selectivity indices (e.g., SI = 29.23) against A549 lung cancer cells, 4-fluoro-2-piperazin-1-yl-1,3-benzothiazole serves as a valuable starting point or intermediate scaffold for further structural elaboration aimed at enhancing cytotoxic potency and tumor selectivity [2].

High-Reproducibility Assay Development and Chemical Biology Probe Synthesis

For projects requiring a defined and reproducible chemical starting point, the ≥ 95% purity specification of 4-fluoro-2-piperazin-1-yl-1,3-benzothiazole makes it a superior procurement choice over analogs with undefined or lower quality grades. This is critical for generating reliable data in high-throughput screening campaigns and for the synthesis of chemical probes where the presence of impurities could confound results [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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